1-cyclopropyl-1H-indazol-5-amine
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Overview
Description
1-Cyclopropyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-cyclopropyl-1H-indazol-5-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in the presence of oxygen as the terminal oxidant . Industrial production methods often employ these catalytic processes to ensure high yields and minimal byproducts.
Chemical Reactions Analysis
1-Cyclopropyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-1H-indazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-indazol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For instance, it may inhibit the activity of phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through binding to active sites on target proteins, altering their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
1-Cyclopropyl-1H-indazol-5-amine can be compared to other indazole derivatives, such as:
1H-indazol-3-amine: Known for its anticancer properties.
2H-indazole: Used in the synthesis of various pharmaceuticals.
5-phenyl-1H-indazol-3-amine: Exhibits antimicrobial activity.
What sets this compound apart is its unique cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
939755-99-4 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-cyclopropylindazol-5-amine |
InChI |
InChI=1S/C10H11N3/c11-8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9H,2-3,11H2 |
InChI Key |
BOVRXCNSBJYYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)N)C=N2 |
Purity |
95 |
Origin of Product |
United States |
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